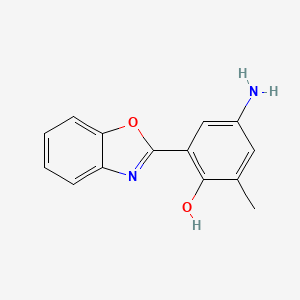

4-Amino-2-benzooxazol-2-yl-6-methyl-phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 4-Amino-2-benzooxazol-2-yl-6-methyl-phenol is represented by the formula C14H12N2O2. For a more detailed analysis of its structure, you may refer to resources like PubChem .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 240.262 and a molecular formula of C14H12N2O2. For more detailed properties, you may want to refer to databases like PubChem .

Aplicaciones Científicas De Investigación

Novel Synthesis Techniques

A study by Ermiş and Durmuş (2020) explored novel thiophene-benzothiazole derivative azomethine and amine compounds, including derivatives similar to 4-Amino-2-benzooxazol-2-yl-6-methyl-phenol. These compounds were synthesized using microwave-assisted methods, characterized by various spectroscopic techniques, and their electronic absorption behaviors were examined in different solvents. This research contributes to the understanding of novel synthesis techniques and the solvent effects on UV-Vis absorption in similar compounds (Ermiş & Durmuş, 2020).

Dicopper(II)-Hydroperoxide Mediated Hydroxylation

Battaini et al. (2003) investigated the reaction of a dicopper(II) complex with hydrogen peroxide, leading to the hydroxylation of an aromatic ring, a process that could be relevant to the study of similar phenolic compounds. The research provided insights into the pathway of this unusual hydroxylation reaction and its kinetics (Battaini et al., 2003).

Synthesis of Derivative Compounds

Sun Ducheng (2012) described the synthesis of derivative compounds, including 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol, through a reaction involving similar benzimidazole derivatives. This study contributes to the understanding of the chemical processes and structural confirmation of related compounds (Sun Ducheng, 2012).

Zinc Complexes and Polymerization Catalysts

Research by Li et al. (2011) on amino-benzotriazole phenol ligands and their zinc complexes highlighted their role as efficient catalysts in the ring-opening polymerization of certain lactones. This work is significant for understanding the catalytic applications of similar compounds in polymerization processes (Li et al., 2011).

Electrochemical Studies

Amani and Torabi (2021) conducted a study on the electrochemical oxidation of 4-amino phenol and its interactions with benzimidazole derivatives. This research is relevant for understanding the electrochemical behavior and potential applications of similar phenolic compounds (Amani & Torabi, 2021).

Density Functional Theory (DFT) Studies

A study by Wang et al. (2006) using DFT explored the reactivity and inhibition efficiencies of bipyrazolic-type organic compounds, providing insights into the chemical reactivity and potential applications of related compounds in corrosion inhibition (Wang et al., 2006).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized new benzothiazole derivative groups and investigated their properties for potential use as Type II photosensitizers in photodynamic therapy for cancer treatment. This research highlights the potential medical applications of similar compounds (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

Gul et al. (2016) synthesized new phenolic Mannich bases incorporating benzimidazole and tested their inhibitory properties on human carbonic anhydrase isoforms. This study is important for understanding the biomedical applications of similar compounds (Gul et al., 2016).

Propiedades

IUPAC Name |

4-amino-2-(1,3-benzoxazol-2-yl)-6-methylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-8-6-9(15)7-10(13(8)17)14-16-11-4-2-3-5-12(11)18-14/h2-7,17H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELACHKGVHRASW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2429686.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2429690.png)

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2429692.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-amine;hydrochloride](/img/structure/B2429694.png)

![8-((2,5-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2429696.png)

![N-(3-fluoro-4-methylphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2429698.png)

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2429701.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2429702.png)

![5-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429703.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429707.png)